molecular formula C16H28O B14585793 [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol CAS No. 61531-00-8

[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol

Katalognummer: B14585793
CAS-Nummer: 61531-00-8
Molekulargewicht: 236.39 g/mol
InChI-Schlüssel: QGDUHSFSXVUFCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol is a complex organic compound with a unique structure that includes a cyclopropyl group and a methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of a suitable diene precursor, followed by functionalization to introduce the methanol group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds .

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs .

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics, such as improved stability or reactivity .

Wirkmechanismus

The mechanism of action of [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with other molecules. This can lead to the activation or inhibition of specific pathways, depending on the context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of [2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol lies in its combination of a cyclopropyl group and a methanol moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

61531-00-8

Molekularformel

C16H28O

Molekulargewicht

236.39 g/mol

IUPAC-Name

[2-(4,8-dimethylnona-3,7-dienyl)-2-methylcyclopropyl]methanol

InChI

InChI=1S/C16H28O/c1-13(2)7-5-8-14(3)9-6-10-16(4)11-15(16)12-17/h7,9,15,17H,5-6,8,10-12H2,1-4H3

InChI-Schlüssel

QGDUHSFSXVUFCN-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=CCCC1(CC1CO)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.